![molecular formula C14H20O2 B6355123 1-(4-Methoxyphenyl)-3-heptanone CAS No. 90831-81-5](/img/structure/B6355123.png)
1-(4-Methoxyphenyl)-3-heptanone
Overview
Description
1-(4-Methoxyphenyl)-3-heptanone, also known as 4-methylbenzophenone (4-MBP), is a synthetic aromatic ketone that has a wide range of applications in both the industrial and scientific fields. 4-MBP is used in the synthesis of several organic compounds, as well as in the production of pharmaceuticals, cosmetics, and fragrances. In addition, 4-MBP has been studied for its potential therapeutic benefits in a variety of medical conditions, including cancer, diabetes, and Alzheimer’s disease.
Scientific Research Applications
Application in Quantitative Analysis
1-(4-Methoxyphenyl)-3-heptanone and its derivatives are used in quantitative analysis. For instance, a high-performance liquid chromatography (HPLC) method was established for the quantitative determination of a related compound, 1-phenyl-7-(3-methoxy-4-hydroxy)phenyl-5-ol-3-heptanone, in Mongolian medicine compound shudage-4, demonstrating the compound's importance in pharmaceutical analysis (Xing Sha-sh, 2015).
Natural Product Research
1-(4-Methoxyphenyl)-3-heptanone derivatives are also of interest in the field of natural product research. Various diarylheptanoids, which are structurally related to 1-(4-Methoxyphenyl)-3-heptanone, have been isolated from natural sources like Alpinia officinarum and Zingiber officinale. These compounds have been studied for their structure and potential bioactivities, such as antioxidant properties (N. An et al., 2010), (Jian-ping Ma et al., 2004).
Antitubercular and Anti-Influenza Activity
Diarylheptanoids derived from Alpinia officinarum, similar to 1-(4-Methoxyphenyl)-3-heptanone, have shown promising antitubercular activity against dormant Mycobacterium tuberculosis and other microbial strains (Varsha S. Honmore et al., 2016). Additionally, related compounds have demonstrated anti-influenza virus activity in both in vitro and in vivo settings, highlighting their potential as antiviral agents (Rie Sawamura et al., 2010).
Cancer Research
In cancer research, diarylheptanoids similar to 1-(4-Methoxyphenyl)-3-heptanone have been explored for their cytotoxic effects. Studies on human neuroblastoma cells revealed that these compounds induce cell cycle arrest, apoptosis, and differentiation, suggesting their potential in cancer chemotherapy (Z. Tian et al., 2009).
Corrosion Inhibition
Compounds structurally related to 1-(4-Methoxyphenyl)-3-heptanone, such as 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, have been used as corrosion inhibitors for mild steel in acidic environments. These studies contribute to the understanding of corrosion processes and prevention methods (F. Bentiss et al., 2009).
properties
IUPAC Name |
1-(4-methoxyphenyl)heptan-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-3-4-5-13(15)9-6-12-7-10-14(16-2)11-8-12/h7-8,10-11H,3-6,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKOUHRIJLZFBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)CCC1=CC=C(C=C1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-heptanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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